molecular formula C22H32N2O4 B14525603 3,3'-(Ethane-1,2-diyl)di(3-azaspiro[5.5]undecane-2,4-dione) CAS No. 62550-97-4

3,3'-(Ethane-1,2-diyl)di(3-azaspiro[5.5]undecane-2,4-dione)

Cat. No.: B14525603
CAS No.: 62550-97-4
M. Wt: 388.5 g/mol
InChI Key: UZIIMVMTICRQFA-UHFFFAOYSA-N
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Description

3,3’-(Ethane-1,2-diyl)di(3-azaspiro[5.5]undecane-2,4-dione) is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional frameworks. The presence of spiro centers in the molecule imparts unique stereochemical properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Ethane-1,2-diyl)di(3-azaspiro[5.5]undecane-2,4-dione) typically involves the reaction of cyclohexanone with ethyl cyanoacetate and 2-cyanoacetamide in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . This reaction leads to the formation of the spirocyclic framework through a series of condensation and cyclization steps.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Ethane-1,2-diyl)di(3-azaspiro[5.5]undecane-2,4-dione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The spirocyclic structure allows for nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3’-(Ethane-1,2-diyl)di(3-azaspiro[5.5]undecane-2,4-dione) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3,3’-(Ethane-1,2-diyl)di(3-azaspiro[5.5]undecane-2,4-dione) involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Ethane-1,2-diyl)di(3-azaspiro[55]undecane-2,4-dione) is unique due to its specific spirocyclic framework and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity

Properties

CAS No.

62550-97-4

Molecular Formula

C22H32N2O4

Molecular Weight

388.5 g/mol

IUPAC Name

3-[2-(2,4-dioxo-3-azaspiro[5.5]undecan-3-yl)ethyl]-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C22H32N2O4/c25-17-13-21(7-3-1-4-8-21)14-18(26)23(17)11-12-24-19(27)15-22(16-20(24)28)9-5-2-6-10-22/h1-16H2

InChI Key

UZIIMVMTICRQFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C(=O)C2)CCN3C(=O)CC4(CCCCC4)CC3=O

Origin of Product

United States

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